molecular formula C17H11F3N4O2 B11428124 5-(3,4-difluorophenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

5-(3,4-difluorophenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11428124
M. Wt: 360.29 g/mol
InChI Key: XVHSDCKQGRBAFF-UHFFFAOYSA-N
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Description

5-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyrrolo[3,4-d][1,2,3]triazole core

Preparation Methods

The synthesis of 5-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the difluorophenyl and fluorophenyl intermediates, followed by their coupling with the pyrrolo[3,4-d][1,2,3]triazole core under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to other similar compounds, 5-(3,4-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE stands out due to its unique structural features and the presence of multiple fluorine atoms. Similar compounds include:

These compounds share some structural similarities but differ in their specific chemical properties and applications.

Properties

Molecular Formula

C17H11F3N4O2

Molecular Weight

360.29 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-3-[(4-fluorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C17H11F3N4O2/c18-10-3-1-9(2-4-10)8-23-15-14(21-22-23)16(25)24(17(15)26)11-5-6-12(19)13(20)7-11/h1-7,14-15H,8H2

InChI Key

XVHSDCKQGRBAFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2)F

Origin of Product

United States

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